molecular formula C16H18O10 B586067 Monoethyl phthalate O-beta-D-glucuronide CAS No. 671215-25-1

Monoethyl phthalate O-beta-D-glucuronide

Cat. No.: B586067
CAS No.: 671215-25-1
M. Wt: 370.31
InChI Key: MCMQAADVCDNUCU-RPHNGCRZSA-N
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Description

Monoethyl phthalate O-beta-D-glucuronide: is an organic compound with the chemical formula C16H18O10 and a molecular weight of 370.31 g/mol . It is a derivative of monoethyl phthalate, which is conjugated with glucuronic acid. This compound is primarily used in biochemical and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monoethyl phthalate O-beta-D-glucuronide typically involves the esterification of monoethyl phthalate with glucuronic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial-scale chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Monoethyl phthalate O-beta-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Monoethyl phthalate O-beta-D-glucuronide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Monoethyl phthalate O-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. The compound is known to undergo enzymatic hydrolysis, releasing monoethyl phthalate and glucuronic acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monoethyl phthalate O-beta-D-glucuronide is unique due to its glucuronic acid conjugation, which enhances its solubility and bioavailability. This modification also allows it to participate in specific biochemical pathways that are not accessible to its parent compound .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-ethoxycarbonylbenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O10/c1-2-24-14(22)7-5-3-4-6-8(7)15(23)26-16-11(19)9(17)10(18)12(25-16)13(20)21/h3-6,9-12,16-19H,2H2,1H3,(H,20,21)/t9-,10-,11+,12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMQAADVCDNUCU-RPHNGCRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858133
Record name 1-O-[2-(Ethoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671215-25-1
Record name 1-O-[2-(Ethoxycarbonyl)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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